5-Methylthiophen-2-amine
Overview
Description
- 5-Methylthiophen-2-amine is a heterocyclic organic compound with the molecular formula C<sub>5</sub>H<sub>7</sub>NS . It belongs to the class of thiophenes , which are five-membered aromatic rings containing a sulfur atom.
- The compound is also known as 5-methyl-2-thienylamine . Its structure consists of a thiophene ring substituted with an amino group at the 2-position and a methyl group at the 5-position.
Synthesis Analysis
- The synthesis of 5-Methylthiophen-2-amine involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde .
- The resulting compound is a colorless to white crystalline powder that is soluble in water and ethanol.
Molecular Structure Analysis
- The molecule contains a total of 33 bonds .
- It has 15 non-H bonds , 6 multiple bonds , 7 rotatable bonds , 1 double bond , 5 aromatic bonds , 1 five-membered ring , 1 primary amide , and 1 secondary amine .
Chemical Reactions Analysis
- As an amine, 5-Methylthiophen-2-amine can act as a weak organic base. It reacts with acids to form salts that are soluble in water.
- For example, it reacts with hydrochloric acid to form the water-soluble methylammonium chloride salt.
Physical And Chemical Properties Analysis
- Molecular Weight : 113.18 g/mol
- Melting Point : -38 °C
- Solubility : Soluble in most organic solvents (alcohol, ether), but insoluble in water.
Scientific Research Applications
Synthesis and Evaluation as Radiosensitizers and Cytotoxins
A study by Threadgill et al. (1991) involved the synthesis of a series of nitrothiophene-5-carboxamides and their evaluation as potential radiosensitizers and bioreductively activated cytotoxins. This research highlights the potential use of 5-methylthiophen-2-amine derivatives in cancer treatment, particularly in enhancing the effects of radiotherapy (Threadgill et al., 1991).
Study in Room-Temperature Ionic Liquids
D’Anna et al. (2006) conducted a study on the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in room-temperature ionic liquids. This research is significant for understanding the behavior of 5-methylthiophen-2-amine in different solvent environments, which is critical for various chemical synthesis processes (D’Anna et al., 2006).
Synthesis of Substituted Cyclopentapyrimidin-2-amine Compounds
In 2018, Tugcu and Turhan reported the synthesis of new substituted pyrimidine derivatives via a one-pot method, indicating the potential of 5-methylthiophen-2-amine in forming biologically active molecules. This research contributes to the development of new compounds with possible pharmaceutical applications (Tugcu & Turhan, 2018).
Synthesis of Fully Substituted 2,5-Dihydrothiophenes
Mari et al. (2018) described a synthesis method for fully substituted 2,5-dihydrothiophenes, demonstrating the versatility of 5-methylthiophen-2-amine in forming complex organic structures. This synthesis method has implications for the development of new materials and chemicals (Mari et al., 2018).
Trifluoromethyl Hydroxyalkylation
A 2022 study by Duvauchelle et al. explored an approach for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine, showcasing the potential of this compound in complex organic syntheses and the development of new chemical processes (Duvauchelle et al., 2022).
Safety And Hazards
- Safety information is available in the Material Safety Data Sheets (MSDS) for specific forms of the compound.
- It is essential to handle this compound with care, following proper safety protocols.
Future Directions
- Research on the pharmacological properties and potential therapeutic applications of 5-Methylthiophen-2-amine should continue.
- Investigate its interactions with biological targets and explore its use in drug development.
Please note that this analysis is based on available information, and further studies may reveal additional insights. If you need more detailed information, consider referring to relevant scientific literature or consulting experts in the field. 🌟
properties
IUPAC Name |
5-methylthiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZTUUENXGQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462172 | |
Record name | 5-methylthiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophen-2-amine | |
CAS RN |
55502-89-1 | |
Record name | 5-methylthiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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